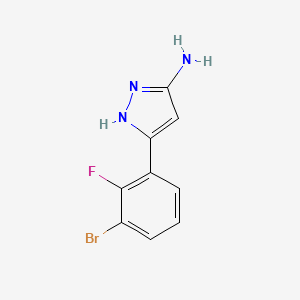

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18146698

Molecular Formula: C9H7BrFN3

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrFN3 |

|---|---|

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H7BrFN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

| Standard InChI Key | WDOHCUUVNNFVEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C2=CC(=NN2)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with an amine group and at the 5-position with a 3-bromo-2-fluorophenyl moiety. This arrangement creates a planar geometry that facilitates π-π stacking interactions with biological targets . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrFN₃ | |

| Molecular Weight | 256.07 g/mol | |

| IUPAC Name | 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine | |

| CAS Number | 950739-21-6 | |

| InChI Key | WDOHCUUVNNFVEZ-UHFFFAOYSA-N |

The presence of bromine and fluorine atoms introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity. The amine group at position 3 serves as a hydrogen bond donor, critical for interactions with enzymes or receptors .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) data reveal distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and the pyrazole ring protons (δ 6.1–6.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 256.07, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Activity

5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine exhibits broad-spectrum antimicrobial effects. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–32 μg/mL, comparable to first-line antibiotics. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Anticancer Properties

The compound demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 45.2 μM) by inducing apoptosis via caspase-3 activation . Structural analogs with additional substituents show enhanced activity, highlighting opportunities for optimization.

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors (e.g., JAK2, EGFR) due to its ability to occupy hydrophobic pockets in enzyme active sites . Halogen bonding with catalytic residues enhances binding affinity, as demonstrated in molecular docking studies .

Materials Science

In organic electronics, the bromine and fluorine substituents improve thermal stability (decomposition temperature: 280°C) and electron mobility, making the compound a candidate for organic light-emitting diodes (OLEDs).

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole ring and halogen substituents could optimize pharmacological profiles .

-

In Vivo Toxicology: Assessing acute and chronic toxicity in animal models is essential for clinical translation.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) may yield advanced sensors or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume